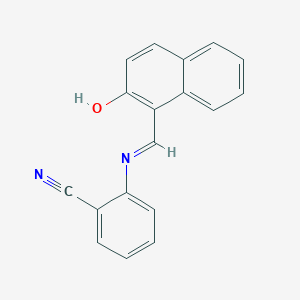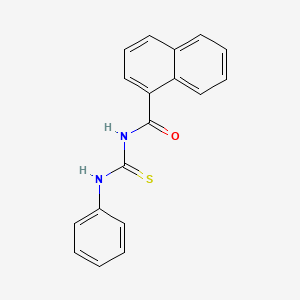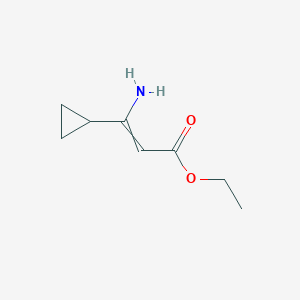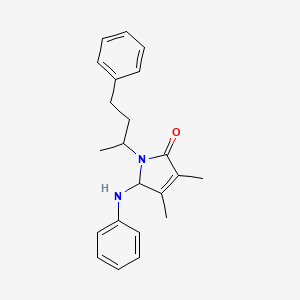![molecular formula C15H11N3O5S B12451588 4-({[(4-Nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B12451588.png)
4-({[(4-Nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[(4-Nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid is an organic compound that features a benzoic acid core with a complex substituent group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(4-Nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid typically involves multiple steps:
Carbonylation: The attachment of a carbonyl group, which can be achieved through reactions such as the Friedel-Crafts acylation.
Coupling Reaction: The final step involves coupling the synthesized intermediate with benzoic acid under appropriate conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-({[(4-Nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The carbonyl group can be reduced to an alcohol using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) solvent.
Substitution: Sodium hydroxide (NaOH), dimethyl sulfoxide (DMSO) solvent.
Major Products
Oxidation: 4-({[(4-Aminophenyl)carbonyl]carbamothioyl}amino)benzoic acid.
Reduction: 4-({[(4-Hydroxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-({[(4-Nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-({[(4-Nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nitro group can participate in redox reactions, affecting cellular oxidative stress pathways. Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions can influence its binding affinity to proteins and other biomolecules.
類似化合物との比較
Similar Compounds
- 4-({[(4-Aminophenyl)carbonyl]carbamothioyl}amino)benzoic acid
- 4-({[(4-Hydroxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid
- 4-({[(4-Methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid
Uniqueness
4-({[(4-Nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in redox chemistry and as a precursor for further functionalization. The compound’s ability to undergo various chemical transformations also enhances its versatility in synthetic applications.
特性
分子式 |
C15H11N3O5S |
|---|---|
分子量 |
345.3 g/mol |
IUPAC名 |
4-[(4-nitrobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H11N3O5S/c19-13(9-3-7-12(8-4-9)18(22)23)17-15(24)16-11-5-1-10(2-6-11)14(20)21/h1-8H,(H,20,21)(H2,16,17,19,24) |
InChIキー |
AABMNJJVMRTJJS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)O)NC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2,2-dimethylbutan-1-one](/img/structure/B12451527.png)
![methyl 2-({[5-(4-methylphenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]methyl}amino)benzoate](/img/structure/B12451531.png)

![N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-iodobenzamide](/img/structure/B12451545.png)
![Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)butyl] ethanedioate](/img/structure/B12451559.png)


![2-{[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B12451600.png)

![N'-[2-(5-fluoro-2-methyl-1H-indol-3-yl)acetyl]pyridine-2-carbohydrazide](/img/structure/B12451604.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(biphenyl-2-ylamino)ethylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12451608.png)


